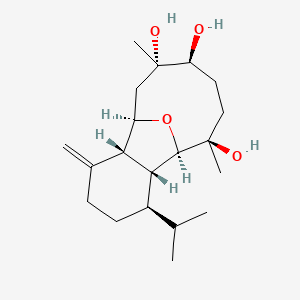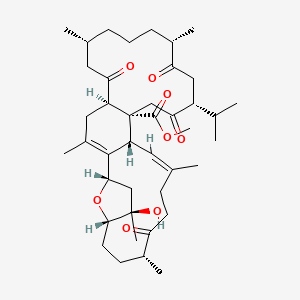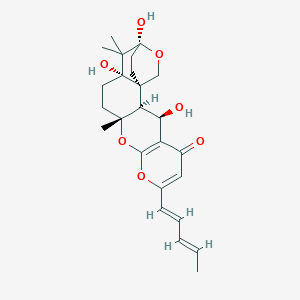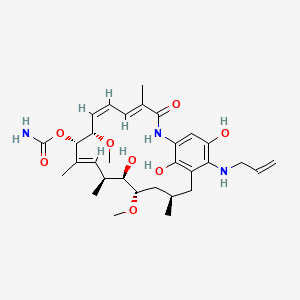
A 131701
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of A-131701 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of A-131701 is synthesized through a series of cyclization reactions involving pyrido[3’,4’:4,5]thieno[3,2-d]pyrimidine.
Functional Group Introduction: Various functional groups, such as methoxy and isoindole, are introduced through substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product in high purity.
Industrial production methods for A-131701 involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
A-131701 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the isoindole ring, resulting in the formation of reduced analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of A-131701 .
Scientific Research Applications
A-131701 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying selective antagonism of alpha1-adrenoceptors.
Biology: It is employed in biological studies to understand the role of alpha1A- and alpha1D-adrenoceptors in various physiological processes.
Medicine: A-131701 is being investigated for its potential therapeutic applications in treating benign prostatic hyperplasia (BPH) and other conditions involving alpha1-adrenoceptors.
Industry: The compound is used in the development of new pharmaceuticals targeting alpha1-adrenoceptors
Mechanism of Action
A-131701 exerts its effects by selectively binding to alpha1A- and alpha1D-adrenoceptors, blocking the action of endogenous agonists like norepinephrine. This leads to a decrease in intraurethral pressure and relaxation of the smooth muscles in the prostate, providing relief from the symptoms of benign prostatic hyperplasia (BPH). The molecular targets involved include the alpha1A- and alpha1D-adrenoceptors, and the pathways affected involve the inhibition of the adrenergic signaling cascade .
Comparison with Similar Compounds
A-131701 is unique in its high selectivity for alpha1A- and alpha1D-adrenoceptors compared to other similar compounds like doxazosin, terazosin, and tamsulosin. These compounds also target alpha1-adrenoceptors but with less selectivity, leading to more side effects such as hypotension. The high selectivity of A-131701 provides therapeutic advantages, particularly in the treatment of benign prostatic hyperplasia (BPH) .
Similar Compounds
Doxazosin: A non-selective alpha1-adrenoceptor antagonist used to treat hypertension and BPH.
Terazosin: Another non-selective alpha1-adrenoceptor antagonist with similar applications.
Tamsulosin: A selective alpha1A-adrenoceptor antagonist used primarily for BPH but with less selectivity compared to A-131701
Properties
Molecular Formula |
C24H24N4O3S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-[2-[(3aR,9bR)-6-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C24H24N4O3S/c1-31-18-5-2-4-15-16(18)8-7-14-12-27(13-17(14)15)10-11-28-23(29)22-21(26-24(28)30)20-19(32-22)6-3-9-25-20/h2-6,9,14,17H,7-8,10-13H2,1H3,(H,26,30)/t14-,17+/m0/s1 |
InChI Key |
OLPQNRLJYOGSGV-WMLDXEAASA-N |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@@H]3[C@H]2CN(C3)CCN4C(=O)C5=C(C6=C(S5)C=CC=N6)NC4=O |
Canonical SMILES |
COC1=CC=CC2=C1CCC3C2CN(C3)CCN4C(=O)C5=C(C6=C(S5)C=CC=N6)NC4=O |
Synonyms |
3-(2-(6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benz(e)isoindol-2-yl)ethyl)pyrido(3',4'-4,5)thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione A 131701 A-131701 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


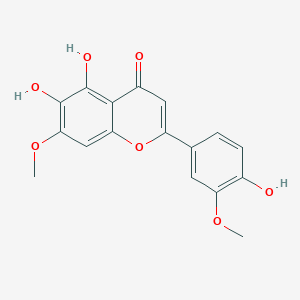
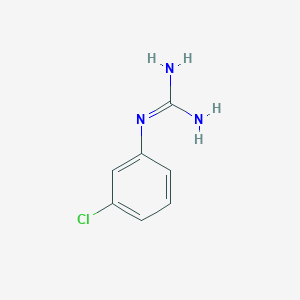
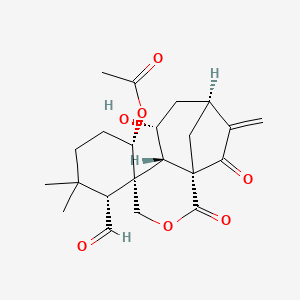
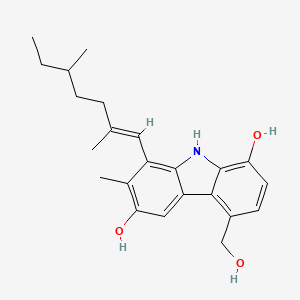

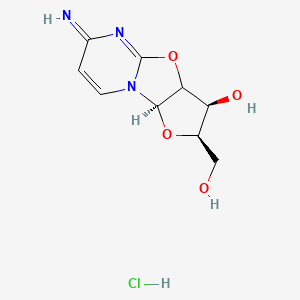
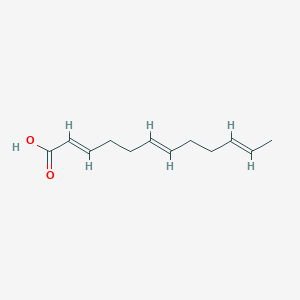
![(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1249856.png)

